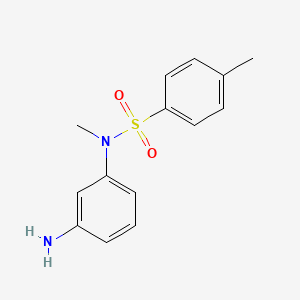
1,1,2,2,3-Pentabromo-3-chlorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3-Pentabromo-3-chlorocyclohexane is a halogenated cycloalkane, characterized by the presence of five bromine atoms and one chlorine atom attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane typically involves the bromination and chlorination of cyclohexane. The process can be carried out through free radical halogenation, where cyclohexane is treated with bromine and chlorine under specific conditions, such as the presence of a radical initiator like UV light or a peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3-Pentabromo-3-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of cyclohexane derivatives with different functional groups.
Reduction: Formation of partially or fully dehalogenated cyclohexane.
Oxidation: Formation of cyclohexanone or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2,3-Pentabromo-3-chlorocyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study halogenation reactions and mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated compound in biochemical studies.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated drug interactions.
Industry: Utilized in the development of flame retardants and other industrial chemicals due to its halogen content.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Halogen Bonding: Interaction with electron-rich sites on target molecules.
Radical Formation: Generation of free radicals under specific conditions, leading to further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrabromo-3-chlorocyclohexane
- 1,1,2,2,3,3-Hexabromocyclohexane
- 1,1,2,2,3-Tribromo-3-chlorocyclohexane
Uniqueness
1,1,2,2,3-Pentabromo-3-chlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of five bromine atoms and one chlorine atom on the cyclohexane ring makes it a valuable compound for studying halogenation effects and developing halogenated materials.
Propiedades
Número CAS |
84886-81-7 |
|---|---|
Fórmula molecular |
C6H6Br5Cl |
Peso molecular |
513.08 g/mol |
Nombre IUPAC |
1,1,2,2,3-pentabromo-3-chlorocyclohexane |
InChI |
InChI=1S/C6H6Br5Cl/c7-4(8)2-1-3-5(9,12)6(4,10)11/h1-3H2 |
Clave InChI |
AUTSLLHNWAZVLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


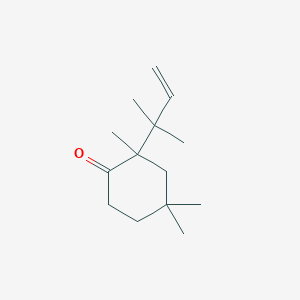

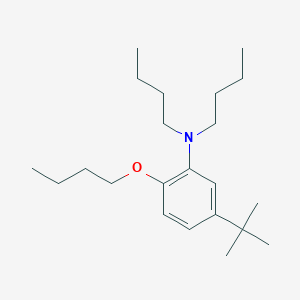
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
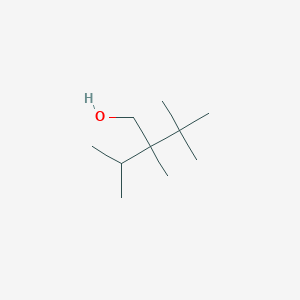
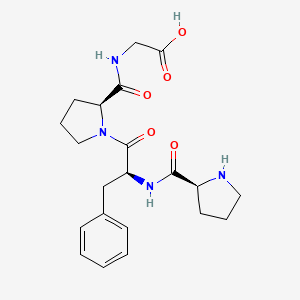
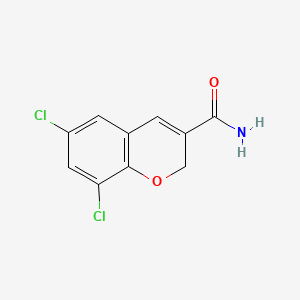
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)


![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
